2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound belongs to the class of sulfonamide derivatives, characterized by a tetrahydroquinoline core substituted with fluorobenzenesulfonyl and chlorobenzenesulfonamide groups. The molecular formula is C₂₁H₁₈ClFN₂O₄S₂ (calculated molecular weight: 481.0 g/mol). Its structure features:
- A 1,2,3,4-tetrahydroquinolin-7-yl moiety linked to a 4-fluorobenzenesulfonyl group.
- A 2-chlorobenzenesulfonamide substituent at the N-position of the tetrahydroquinoline ring.
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S2/c22-19-5-1-2-6-21(19)30(26,27)24-17-10-7-15-4-3-13-25(20(15)14-17)31(28,29)18-11-8-16(23)9-12-18/h1-2,5-12,14,24H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRZBQGDBIXWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoline core and introduce the sulfonamide and fluorobenzenesulfonyl groups through electrophilic aromatic substitution reactions. The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while nucleophilic substitution of the chloro group can produce various substituted quinoline derivatives .
Scientific Research Applications
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes, while the fluorobenzenesulfonyl group can enhance binding affinity through hydrophobic interactions. The chloro group may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
3-Chloro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide
Key Differences :
- Chlorine Position : The chlorine atom is located at the 3-position of the benzenesulfonamide ring, compared to the 2-position in the target compound.
- Tetrahydroquinoline Substitution: The 4-fluorobenzenesulfonyl group is attached to the 6-position of the tetrahydroquinoline core, unlike the 7-position in the target compound. Implications:
- Molecular weight and formula remain identical (C₂₁H₁₈ClFN₂O₄S₂ ), but differences in dipole moments and crystal packing have been inferred from computational studies .
4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide
Key Differences :
- Substituent on Tetrahydroquinoline: A thiophene-2-carbonyl group replaces the 4-fluorobenzenesulfonyl group.
- Chlorine Position : The chlorine is at the 4-position of the benzenesulfonamide ring.
Implications : - The molecular formula (C₂₀H₁₆ClN₂O₃S₂ ) differs due to the absence of fluorine and the addition of a sulfur atom in the thiophene group. This may reduce metabolic stability compared to the fluorinated analog .
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)
Key Differences :
- Structural Complexity: Incorporates a dihydroquinoline carboxylate ester, acetamido, and dimethylphenylsulfonamide groups.
- Additional Functional Groups : The presence of cyclopropyl and fluoro substituents introduces conformational rigidity and electronegativity.
Implications : - The extended structure may confer higher selectivity for enzyme targets (e.g., kinases or proteases) but could reduce bioavailability due to increased molecular weight (C₃₄H₃₂ClFN₄O₇S , ~723.1 g/mol) .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Positional Isomerism: Chlorine placement (2- vs. 3-position) in benzenesulfonamide derivatives significantly impacts electronic properties.
Fluorine vs. Thiophene : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas thiophene’s aromaticity may improve target engagement in hydrophobic pockets .
Complexity vs. Bioavailability : Larger molecules like Compound 7f demonstrate the trade-off between target specificity and pharmacokinetic challenges, underscoring the need for balanced molecular design .
Biological Activity
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activity. It belongs to a class of molecules known as sulfonamides, characterized by a tetrahydroquinoline core and various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound based on available research findings.
Molecular Characteristics
The compound's structural formula is represented as follows:
- Molecular Formula : C22H17ClFN3O5S
- Molecular Weight : 489.9 g/mol
- CAS Number : 941900-77-2
Research indicates that this compound acts primarily as an inhibitor of the RORγ (retinoic acid receptor-related orphan receptor gamma) transcription factor. RORγ plays a crucial role in the development and function of Th17 cells, which are implicated in various autoimmune diseases such as psoriasis and rheumatoid arthritis. Inhibiting RORγ has been recognized as a promising therapeutic strategy for these conditions.
In Vitro Studies
In cell-based assays, the compound demonstrated moderate inhibitory activity against RORγ, suggesting its potential for therapeutic applications in autoimmune disorders. However, further studies are needed to fully elucidate its efficacy and mechanism of action.
Comparative Biological Activity
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)benzamide] | Contains a pyrazolo ring | Anticancer properties |
| N-(cyclopropanecarbonyl)-tetrahydroquinoline | Cyclopropanecarbonyl group | Antimicrobial activity |
| Benzamide derivatives | Simple amide structure | Varies widely; some have anticancer properties |
The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds lacking these features.
Case Studies and Research Findings
A significant study highlighted in a patent application from 2012 focused on the synthesis and evaluation of this compound as a potential therapeutic agent. The study reported that the compound exhibited notable interactions with biological targets related to immune response modulation. However, it emphasized the necessity for additional research to confirm its therapeutic viability and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
